molecular formula C16H14Cl2N2O3 B4246165 N'-(3,5-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide

N'-(3,5-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide

Cat. No.: B4246165
M. Wt: 353.2 g/mol
InChI Key: JLDPHPRIWVAVCO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide: is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a 3,5-dichlorophenyl group and a 3-methoxybenzyl group attached to the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide typically involves the reaction of 3,5-dichloroaniline with 3-methoxybenzylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed are the corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like ethanol or water.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: In industrial applications, N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the design of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In receptor binding studies, it may act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-N’-(3-methoxyphenyl)ethanediamide
  • N-(3,5-dichlorophenyl)-N’-(4-methoxybenzyl)ethanediamide
  • N-(3,5-dichlorophenyl)-N’-(3-methylbenzyl)ethanediamide

Comparison: N-(3,5-dichlorophenyl)-N’-(3-methoxybenzyl)ethanediamide is unique due to the presence of both 3,5-dichlorophenyl and 3-methoxybenzyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns. Compared to similar compounds, it may exhibit different pharmacological activities or binding affinities, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-14-4-2-3-10(5-14)9-19-15(21)16(22)20-13-7-11(17)6-12(18)8-13/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPHPRIWVAVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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